molecular formula C6H6ClIN2O B12935504 6-Chloro-4-ethoxy-3-iodopyridazine

6-Chloro-4-ethoxy-3-iodopyridazine

Cat. No.: B12935504
M. Wt: 284.48 g/mol
InChI Key: RYDWDTQDCHJGAH-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-3-iodopyridazine is a halogenated pyridazine derivative characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its substituents include a chlorine atom at position 6, an ethoxy group (-OCH₂CH₃) at position 4, and an iodine atom at position 3. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it a compound of interest in medicinal chemistry, agrochemical research, and materials science.

Properties

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

6-chloro-4-ethoxy-3-iodopyridazine

InChI

InChI=1S/C6H6ClIN2O/c1-2-11-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3

InChI Key

RYDWDTQDCHJGAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN=C1I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethoxy-3-iodopyridazine typically involves the iodination and chlorination of pyridazine derivatives. One common method includes the reaction of 4-ethoxypyridazine with iodine and a chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethoxy-3-iodopyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the ethoxy and pyridazine moieties intact.

Scientific Research Applications

6-Chloro-4-ethoxy-3-iodopyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxy-3-iodopyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 6-Chloro-4-ethoxy-3-iodopyridazine and structurally related pyridazine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound 6-Cl, 4-OCH₂CH₃, 3-I ~300.45* High polarizability (iodine), moderate lipophilicity (ethoxy), synthetic versatility.
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine 6-Cl, 4-OCH₂CH₃, 3-CF₃ 234.59 Enhanced lipophilicity (CF₃), lower steric bulk compared to iodine.
6-Chloro-4-iodo-3-methoxypyridazine 6-Cl, 4-I, 3-OCH₃ 270.45 Iodine at position 4 vs. 3; methoxy (smaller, less bulky than ethoxy).
3-Chloro-6-phenylpyridazine 3-Cl, 6-Ph 179.62 Aromatic phenyl group enhances π-π interactions; no iodine/ethoxy groups.
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate 6-Cl, 3-OCH₂CH₃, 4-COOEt 233.64 Carboxylate ester introduces polarity; distinct reactivity in hydrolysis.

*Estimated based on analogous compounds.

Electronic and Steric Effects

  • Iodine vs. Trifluoromethyl (CF₃): The iodine atom in the target compound increases polarizability and steric bulk compared to CF₃ . CF₃ groups, while lipophilic, are smaller and electron-withdrawing, which may reduce metabolic stability in biological systems.
  • Ethoxy vs. Methoxy:

    • The ethoxy group at position 4 provides greater steric hindrance and slightly enhanced electron-donating effects compared to methoxy, influencing binding affinity in enzyme inhibition studies .

Biological Activity

6-Chloro-4-ethoxy-3-iodopyridazine is an organic compound with the molecular formula C6H6ClIN2OC_6H_6ClIN_2O and a molecular weight of 284.48 g/mol. It is a derivative of pyridazine, characterized by its unique combination of halogen and ethoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition or modulation of enzymatic activities, which is crucial in therapeutic applications. The specific pathways and molecular targets remain under investigation, but preliminary studies suggest potential roles in anti-inflammatory and antimicrobial activities.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, although specific targets are still being identified.
  • Antimicrobial Activity : Preliminary tests indicate that this compound may exhibit antibacterial properties against various pathogens, making it a candidate for further development in antimicrobial therapies .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines, revealing moderate cytotoxicity that warrants further exploration for potential anticancer applications .

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyridazine derivatives, this compound was tested against gram-positive and gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with HIV integrase demonstrated its potential as a lead candidate for further development in antiviral therapies. The compound displayed competitive inhibition with an IC50 value indicative of promising activity against the enzyme responsible for viral replication .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-6-iodopyridazine Lacks ethoxy groupModerate antimicrobial activity
6-Chloro-2-fluoro-3-iodopyridine Contains fluorine instead of ethoxyLower enzyme inhibition compared to target
5-Chloro-2-iodopyridine Different substitution patternLimited biological activity

This comparative analysis reveals that the presence of both chlorine and iodine along with an ethoxy group in this compound enhances its reactivity and potential biological activity compared to its analogs.

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